



Application Notes and Protocols for PIS1-lacZ Reporter Expression Studies

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Compound of Interest		
Compound Name:	Pis1	
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Audience: Researchers, scientists, and drug development professionals.

Introduction

The **PIS1** gene in Saccharomyces cerevisiae is an essential gene that encodes phosphatidylinositol (PI) synthase, the enzyme responsible for the final step in the de novo synthesis of phosphatidylinositol.[1] PI is a crucial phospholipid, not only as a structural component of cellular membranes but also as a precursor for various signaling molecules like phosphoinositides, sphingolipids, and inositol polyphosphates.[1][2] These molecules are integral to a wide range of cellular processes, including signal transduction, mRNA export, and vesicle trafficking.[1]

Unlike many other phospholipid biosynthetic genes in yeast, **PIS1** expression is not regulated by inositol and choline.[1] Instead, its transcription is modulated by factors such as carbon source, oxygen levels, and zinc availability.[2][3] Given its essential nature, the regulation of **PIS1** is modest but has significant effects on phospholipid metabolism and cell cycle progression.[1]

The **PIS1**-lacZ reporter system is a powerful tool for studying the regulation of **PIS1** gene expression. This system utilizes a fusion construct where the promoter region of the **PIS1** gene is linked to the lacZ gene from Escherichia coli, which encodes the enzyme β -galactosidase. By measuring the activity of β -galactosidase, researchers can quantitatively assess the transcriptional activity of the **PIS1** promoter under various genetic and environmental



conditions. This application note provides detailed protocols and data for utilizing the **PIS1**-lacZ reporter in expression studies.

Data Presentation Quantitative Analysis of PIS1-lacZ Expression

The following tables summarize data from studies that have used the **PIS1**-lacZ reporter to investigate the effects of different carbon sources and genetic mutations on **PIS1** promoter activity.

Table 1: Effect of Carbon Source on PIS1-lacZ Expression

Carbon Source (and concentration)	Relative β-galactosidase Activity (%)	Reference
2% Glucose	100 (Normalized)	[1]
3% Glycerol	Repressed	[1]
0.1% Oleic Acid	Unaffected	[1]

Table 2: Effect of Gene Deletions on PIS1-lacZ Expression

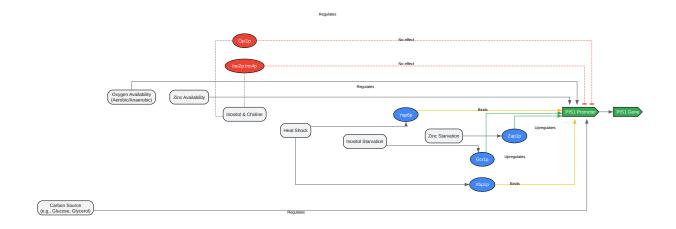
Mutant Strain (Gene Deletion)	Change in β-galactosidase Activity	Reference
рех3Δ	Elevated in 3% glycerol	[1]
pex4Δ	Elevated in 3% glycerol	[1]
pex22Δ	Elevated in 3% glycerol	[1]
bas1Δ	Increased 34%	[1]
pho4∆	Decreased 53%	[1]
swi5∆	Decreased 34%	[1]

Signaling Pathways and Experimental Workflow



PIS1 Regulatory Pathway

The regulation of **PIS1** expression is complex and involves multiple transcription factors and cellular conditions. The following diagram illustrates the known regulatory inputs for the **PIS1** gene.



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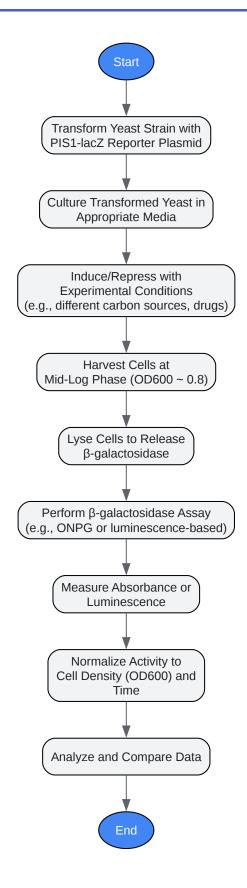


Caption: Regulatory inputs for PIS1 gene expression.

Experimental Workflow for PIS1-lacZ Reporter Assay

The following diagram outlines the major steps involved in performing a **PIS1**-lacZ reporter assay to measure gene expression.





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Caption: Experimental workflow for a PIS1-lacZ reporter assay.



Experimental Protocols

Protocol 1: Transformation of Yeast with PIS1-lacZ Reporter Plasmid

This protocol describes the transformation of Saccharomyces cerevisiae with a plasmid containing the **PIS1**-lacZ reporter construct using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

Materials:

- Yeast strain of interest
- PIS1-lacZ reporter plasmid (e.g., pMA107 containing 629 bp of the PIS1 gene promoter)[1]
- YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
- Selective medium (e.g., Ura- dropout medium for a URA3-marked plasmid)
- TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
- Lithium acetate (LiAc) solution (0.1 M, sterile)
- Single-stranded carrier DNA (e.g., salmon sperm DNA)
- Polyethylene glycol (PEG) solution (50% w/v)
- Sterile water

Procedure:

- Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking (250 rpm).
- The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2.
- Grow the culture at 30°C with shaking until the OD600 reaches 0.6-0.8.
- Harvest the cells by centrifugation at 3,000 x g for 5 minutes.



- Wash the cell pellet with 25 mL of sterile water and centrifuge again.
- Resuspend the cells in 1 mL of 0.1 M LiAc and incubate for 15 minutes at room temperature.
- Prepare the transformation mix in a microfuge tube:
 - 240 μL of 50% PEG
 - 36 μL of 1.0 M LiAc
 - 25 μL of single-stranded carrier DNA (boiled for 5 minutes and chilled on ice immediately before use)
 - 1-5 μg of PIS1-lacZ plasmid DNA
 - 50 μL of competent yeast cells
- Vortex the mixture thoroughly and incubate at 30°C for 30 minutes.
- Heat shock the cells at 42°C for 15-20 minutes.
- Pellet the cells by centrifugation at 8,000 x g for 1 minute.
- Remove the supernatant and resuspend the cell pellet in 100 μL of sterile water.
- Plate the cell suspension onto selective agar plates.
- Incubate the plates at 30°C for 2-4 days until colonies appear.

Protocol 2: β-Galactosidase Liquid Assay (ONPG Method)

This protocol provides a method for the quantitative measurement of β -galactosidase activity from liquid yeast cultures.

Materials:

Yeast strain transformed with PIS1-lacZ reporter



- Appropriate growth medium (e.g., selective medium with desired carbon source)
- Z buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0)
- ONPG (o-nitrophenyl-β-D-galactopyranoside) solution (4 mg/mL in Z buffer)
- Sodium carbonate (Na2CO3) solution (1 M)
- Chloroform
- SDS solution (0.1%)
- Spectrophotometer

Procedure:

- Grow a starter culture of the transformed yeast strain overnight in selective medium.[4]
- Inoculate 5 mL of fresh medium with the starter culture to an initial OD600 of ~0.2.
- Grow the cultures at 30°C with shaking to an OD600 of 0.5-0.8.
- Record the final OD600 of the culture.
- Transfer 1 mL of the culture to a microfuge tube and pellet the cells by centrifugation.
- Wash the cells with 1 mL of Z buffer and resuspend in 1 mL of Z buffer.
- To permeabilize the cells, add 50 μ L of chloroform and 50 μ L of 0.1% SDS. Vortex for 30 seconds.
- Equilibrate the tubes at 28°C for 5 minutes.
- Start the reaction by adding 200 μL of ONPG solution (4 mg/mL). Vortex briefly and start a timer.
- Incubate the reaction at 28°C until a faint yellow color develops.



- Stop the reaction by adding 500 μL of 1 M Na2CO3.
- Pellet the cell debris by centrifugation at 13,000 x g for 5 minutes.
- Transfer the supernatant to a clean cuvette and measure the absorbance at 420 nm (A420).
- Calculate β-galactosidase activity using the following formula: Miller Units = (1000 * A420) / (t
 * V * OD600) where:
 - t = reaction time in minutes
 - V = volume of culture used in mL (in this case, 1 mL)
 - OD600 = absorbance of the culture at 600 nm

Protocol 3: High-Throughput β-Galactosidase Luminescence Assay

For screening larger numbers of samples, a luminescence-based assay offers higher sensitivity and a streamlined workflow.[6][7]

Materials:

- Yeast strains transformed with PIS1-lacZ reporter grown in a 96-well or 384-well plate format
- Commercial luminescent β-galactosidase assay kit (e.g., Beta-Glo® Assay System)[7]
- Luminometer

Procedure:

- Grow yeast cultures in a multi-well plate overnight.[6]
- The following day, dilute the cultures into fresh media in a new plate and grow to the desired optical density.
- Prepare the β-galactosidase reagent according to the manufacturer's instructions.



- Add an equal volume of the reagent to each well of the yeast culture plate.
- Incubate at room temperature for the time specified by the manufacturer (typically 30-60 minutes) to allow for cell lysis and the enzymatic reaction.
- Measure the luminescence using a plate-reading luminometer.
- Normalize the relative light units (RLU) to cell density if significant growth differences are observed between samples.

Conclusion

The **PIS1**-lacZ reporter system is a versatile and robust tool for investigating the transcriptional regulation of the essential **PIS1** gene in Saccharomyces cerevisiae. The provided protocols offer both traditional and high-throughput methods for quantifying promoter activity, enabling detailed studies of the genetic and environmental factors that influence phosphatidylinositol metabolism. The summarized data and pathway diagrams serve as a valuable resource for designing and interpreting experiments in this area of research.

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